N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
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Overview
Description
N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 5-chloro-3-phenylimidazole-4-carbaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-chloro-3-phenylimidazole-4-carbaldehyde and hydroxylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine
- N-[(2,5-dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
Uniqueness
N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-9(6-13-15)14(7-12-10)8-4-2-1-3-5-8/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURUEUJLBIIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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